molecular formula C22H21ClN2O5 B11500045 5-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

5-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Cat. No.: B11500045
M. Wt: 428.9 g/mol
InChI Key: NKFNYMLSWOYBRB-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrolo[3,4-c]pyrrole core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl groups can produce diols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s potential as a pharmacophore is investigated. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for drug discovery.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxo-1-methyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
  • 5-(3-Chlorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxo-1-ethyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid

Uniqueness

The uniqueness of 5-(3-chlorophenyl)-3-(2-hydroxyphenyl)-4,6-dioxo-1-propyl-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid lies in its specific combination of functional groups and its pyrrolo[3,4-c]pyrrole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O5

Molecular Weight

428.9 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-(2-hydroxyphenyl)-4,6-dioxo-3-propyl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid

InChI

InChI=1S/C22H21ClN2O5/c1-2-10-22(21(29)30)17-16(18(24-22)14-8-3-4-9-15(14)26)19(27)25(20(17)28)13-7-5-6-12(23)11-13/h3-9,11,16-18,24,26H,2,10H2,1H3,(H,29,30)

InChI Key

NKFNYMLSWOYBRB-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C2C(C(N1)C3=CC=CC=C3O)C(=O)N(C2=O)C4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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